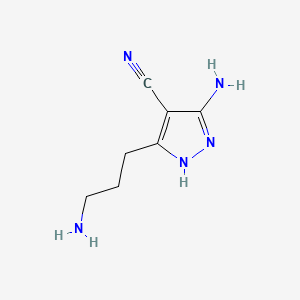![molecular formula C13H16ClNO4 B1271401 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid CAS No. 672309-92-1](/img/structure/B1271401.png)
2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid (2-CMPAA) is a synthetic organic acid that has been used in various scientific research applications, primarily due to its ability to act as a catalyst in a variety of biochemical reactions. In addition, 2-CMPAA has been found to possess biochemical and physiological effects that make it a valuable tool in laboratory experiments.
Aplicaciones Científicas De Investigación
Photolytic Transformation Studies
Eriksson, Svanfelt, and Kronberg (2010) examined the photolytic transformation of diclofenac (a derivative of 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid) and its transformation products in aqueous solutions. They identified previously unreported transformation products and studied the degradation process under UV irradiation, revealing the pathways and by-products of diclofenac degradation in water bodies (Eriksson, L., Svanfelt, J., Kronberg, L., 2010).
Synthesis and Antibacterial Activity
Desai, Dave, Shah, and Vyas (2001) focused on the synthesis of novel compounds, including derivatives of this compound. They evaluated these compounds for their in vitro growth inhibitory activity against several microbes, indicating the potential of these derivatives in antibacterial applications (Desai, N., Dave, D., Shah, M., Vyas, G., 2001).
Reaction Mechanism and Synthesis Studies
Velikorodov, Shustova, and Nosachev (2017) explored the reaction mechanisms involving acetophenones and phenylglycine, leading to the synthesis of compounds related to this compound. Their research contributes to the understanding of reaction pathways and the creation of related chemical structures (Velikorodov, A. V., Shustova, E., Nosachev, S. B., 2017).
Mecanismo De Acción
Safety and Hazards
In case of inhalation, the affected person should be brought to fresh air immediately . In case of skin contact, wash with plenty of water . In case of eye contact, rinse intensively with water for at least 15 minutes (eye shower) . If swallowed, do not induce vomiting . 2-Chlor-2-methylpropane forms easily flammable vapor-air mixtures . The compound has a flash point at about -33 °C .
Propiedades
IUPAC Name |
2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-9-6-4-5-8(11(9)14)7-10(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBHSJANXHFBRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373772 |
Source


|
| Record name | 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672309-92-1 |
Source


|
| Record name | 2-Chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672309-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)




